molecular formula C30H25N3O5 B2781171 2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 1024316-59-3

2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Número de catálogo: B2781171
Número CAS: 1024316-59-3
Peso molecular: 507.546
Clave InChI: BBINPFUBVJQJAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C30H25N3O5 and its molecular weight is 507.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O4C_{24}H_{24}N_{2}O_{4} with a molecular weight of approximately 396.46 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological activities.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
Huh7 (liver)8.5
Caco2 (colon)6.0
MDA-MB 231 (breast)7.0
PC3 (prostate)9.0

These results indicate that the compound may be effective in targeting specific cancer types, particularly in hepatocellular and colorectal carcinomas .

The proposed mechanism of action involves the inhibition of key kinases involved in cell proliferation and survival pathways. Notably, the compound has been shown to inhibit Glycogen Synthase Kinase 3 Beta (GSK3B) , which plays a crucial role in regulating cell growth and apoptosis. The IC50 value for GSK3B inhibition is reported to be around 65 nM , indicating potent activity .

Study 1: In Vitro Evaluation

In a study evaluating various derivatives of tetrahydroisoquinoline compounds, this specific molecule was compared against known inhibitors like Roscovitine and Harmine. The results demonstrated that it had comparable or superior efficacy in inhibiting GSK3B and promoting apoptosis in cancer cells .

Study 2: Antimicrobial Activity

Another aspect of biological activity explored was the antimicrobial potential of the compound. While primarily focused on antitumor activity, preliminary tests indicated low antibacterial activity against standard strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) exceeding 100 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the benzodioxole moiety significantly influenced biological activity. For instance:

  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and bioavailability.
  • Pyridine Ring : The pyridine moiety is critical for binding affinity to GSK3B.

These findings suggest that careful structural modifications could optimize the compound's efficacy and selectivity for therapeutic applications.

Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O5/c1-36-22-9-6-20(7-10-22)28-27(29(34)32-17-19-12-14-31-15-13-19)23-4-2-3-5-24(23)30(35)33(28)21-8-11-25-26(16-21)38-18-37-25/h2-16,27-28H,17-18H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBINPFUBVJQJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.